2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone is a complex organic compound that features both pyrimidine and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone typically involves the condensation of a pyrimidine derivative with an indole derivative. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent the replication of viruses or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone is unique due to its combined pyrimidine and indole structures, which confer a wide range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry, offering potential advantages over other similar compounds in terms of its biological activity and therapeutic potential.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N5O/c1-14-11-15(2)25-21(24-14)23-13-20(27)26-9-7-16(8-10-26)18-12-22-19-6-4-3-5-17(18)19/h3-7,11-12,22H,8-10,13H2,1-2H3,(H,23,24,25) |
InChI Key |
HDRUHHMSTLTURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.